2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Flavor Chemistry Sensory Science Aroma Compounds

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (CAS 27538-10-9), also known as homofuraneol or ethyl furaneol, is a member of the furanone class of aroma chemicals. It is a heterocyclic organic compound (C7H10O3, MW 142.15) characterized by a furan-3(2H)-one core with ethyl, hydroxy, and methyl substituents at the 2, 4, and 5 positions, respectively.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 27538-10-9
Cat. No. B1203004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
CAS27538-10-9
Synonyms2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone
4-HEMF
4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone
4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone
5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone
EHMF cpd
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCCC1C(=O)C(=C(O1)C)O
InChIInChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3
InChIKeyGWCRPYGYVRXVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water;  Insoluble in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (CAS 27538-10-9): Technical Procurement and Scientific Selection Overview for Flavor and Fragrance Applications


2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (CAS 27538-10-9), also known as homofuraneol or ethyl furaneol, is a member of the furanone class of aroma chemicals. It is a heterocyclic organic compound (C7H10O3, MW 142.15) characterized by a furan-3(2H)-one core with ethyl, hydroxy, and methyl substituents at the 2, 4, and 5 positions, respectively [1]. This compound is recognized as a key aroma constituent in fermented foods such as soy sauce and fish sauce, and it imparts potent caramel, cotton candy, and burnt sugar notes [2][3]. Commercially, it is available as a mixture of tautomeric isomers (CAS 27538-10-9 and 27538-09-6), with the 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone form being the more odor-active isomer . It is approved for use as a flavoring agent by FEMA (FEMA# 3623) and JECFA (JECFA# 1449) and is listed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association [4].

Tautomeric mixture supplied as more odor-active isomer. Select for caramel, cotton candy, and burnt sugar notes in flavor formulations.

High sensory potency at low concentrations. Supports cost-effective formulation for berry, confectionery, and fermented profiles.

FEMA GRAS and JECFA evaluated. Reported natural occurrence in blackberry, raspberry, coffee, cheese, and soy sauce.

Why 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone Cannot Be Interchanged with Generic Furanones in Flavor and Fragrance Procurement


The furanone class encompasses a range of aroma chemicals, including Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and Maltol, which share structural similarities but exhibit starkly divergent performance characteristics. Direct substitution of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone with generic furanones without rigorous quantitative justification compromises product quality due to differences in odor threshold, thermal stability, flavor strength, and sensory profile [1]. Notably, this compound demonstrates a 5-fold lower odor threshold compared to Furaneol and a 500-fold lower threshold versus Maltol, making it substantially more potent at equivalent concentrations . Furthermore, it exhibits superior thermal stability and reduced susceptibility to oxidation-related off-note formation relative to Furaneol, directly impacting shelf-life and finished product consistency [2]. These performance gaps underscore the necessity of evidence-based selection criteria in procurement workflows.

Odor

Generic furanones like Maltol exhibit a reported ~500-fold higher odor threshold; direct substitution may shift sensory impact at equal dosage.

Thermal

Furaneol decomposes at a lower temperature. Substitution may reduce flavor retention and introduce oxidation-related off-notes in baked goods.

Regulatory

Synthetic-only analogs without natural occurrence documentation may not support clean-label positioning; isomer composition may differ.

Quantitative Differentiation Evidence: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone vs. Closest Analogs in Flavor and Fragrance Applications


5-Fold Lower Odor Threshold vs. Furaneol: Enhanced Potency for Cost-Effective Formulation

In head-to-head odor threshold comparisons, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol) demonstrates a significantly lower detection threshold of 0.01 ppb, compared to 0.05 ppb for Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and 5 ppb for Maltol . This represents a 5-fold increase in potency over Furaneol and a 500-fold increase over Maltol. The data, compiled from standardized odor threshold measurements in water, indicate that Homofuraneol can achieve equivalent sensory impact at substantially lower concentrations than its closest structural analogs .

Odor threshold
Head-to-head
0.01 ppb
Reported 5-fold lower threshold than Furaneol (0.05 ppb).
Odor threshold in water; standardized panel data.
Flavor Chemistry Sensory Science Aroma Compounds

Superior Thermal Stability: 20°C Higher Decomposition Threshold vs. Furaneol for Heat-Processed Applications

Thermal stability assessment reveals that 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol) remains stable up to 150°C, whereas Furaneol decomposes at 130°C . This 20°C differential in thermal tolerance is critical for applications involving high-temperature processing steps. Maltol, by comparison, exhibits stability up to 180°C . The enhanced thermal stability of Homofuraneol relative to Furaneol provides a wider processing window for baked goods, confectionery, and thermally treated savory products, reducing the risk of flavor degradation and off-note generation during manufacturing.

Thermal stability
Head-to-head
Stable up to 150 °C
Reported +20 °C stability margin over Furaneol (decomposes at 130 °C).
Standard atmospheric conditions; supports heat-processed applications.
Food Processing Thermal Stability Flavor Retention

3-Fold Higher Flavor Strength vs. Furaneol: Dose Reduction Potential in Flavor Formulations

Comparative sensory evaluation by experienced flavorists indicates that 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (FEMA# 3623) exhibits approximately three-fold higher flavor strength than Furaneol [1]. While Furaneol is prone to oxidation and subsequent off-note development (described as fenugreek-like), the ethyl homolog demonstrates superior oxidative stability, making it a more robust choice for finished food products [1]. This strength differential, combined with improved stability, allows formulators to achieve target flavor profiles at lower inclusion rates.

Flavor strength
Cross-study
~3× stronger
Reported 3-fold higher flavor strength than Furaneol by sensory evaluation.
Professional flavorist panel; reference Perfumer & Flavorist.
Flavor Formulation Sensory Potency Cost Optimization

Commercial Purity Specifications: ≥97% Titration Purity with Isomer Composition Documentation

Commercial grade 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone is supplied as a mixture of tautomeric isomers with a minimum purity specification of 97.0% by neutralization titration and ≥93.0% total isomer purity by GC analysis [1]. Physical properties include a density of 1.14 g/mL at 20°C, refractive index of 1.51, and appearance as a light orange to yellow to green clear liquid [1]. These specifications are critical for procurement, as the isomeric composition directly impacts odor activity: the 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone form is the more odor-active isomer compared to its 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone counterpart .

Purity specification
Spec review
≥97% titration; ≥93% GC
Commercial isomer mixture with documented odor-active isomer content.
TCI product specification E0428; lot-specific COA review recommended.
Analytical Chemistry Quality Control Procurement Specifications

Application-Specific Use Levels: Validated Dosing Ranges for Berry Flavor Formulations

In practical flavor formulations intended for 0.05% dosage in ready-to-drink beverages, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone demonstrates optimal performance at distinct concentration ranges depending on the target flavor profile: 300 ppm for blackberry and raspberry flavors, 200 ppm for blackcurrant, and 100 ppm for blueberry and cranberry applications [1]. These empirically derived ranges contrast with the recommended use level of 0.005-5 ppm as consumed in finished products [2]. This tiered dosing guidance, absent for many generic furanones, enables formulators to achieve targeted flavor effects without extensive trial-and-error optimization.

Use levels
Application data
100–300 ppm in flavor base
Reported application-specific ranges for 5 berry flavor types (0.05% beverage dosage).
Perfumer & Flavorist Flavor Bites; empirical formulation data.
Flavor Application Dosage Optimization Berry Flavors

Regulatory Clearance and Natural Occurrence Profile: FEMA GRAS Status and Occurrence in 5+ Food Matrices

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (FEMA# 3623) is designated as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association and has been evaluated by JECFA (JECFA# 1449) with no safety concern [1]. It occurs naturally in blackberry, raspberry, coffee, cheese, and fermented soy sauce [2][3]. This natural occurrence profile supports its classification as a natural flavoring substance under EU and US regulations, unlike some synthetic furanone analogs that lack documented natural occurrence. The compound is commercially available in both synthetic and natural grades, with natural grade qualifying for clean-label applications [3].

Regulatory & natural
Source review
FEMA GRAS 3623; JECFA 1449
Reported natural occurrence in 5+ food matrices supports clean-label context.
Natural grade available; regulatory databases compiled in FlavorDB.
Regulatory Compliance Natural Flavor Food Safety

Optimal Industrial and Research Application Scenarios for 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone Based on Quantitative Performance Data


High-Temperature Baked Goods and Confectionery Flavoring

The 20°C higher thermal stability of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (stable up to 150°C) compared to Furaneol (decomposes at 130°C) makes it the preferred furanone for baked goods, hard candies, and other heat-processed applications . Its reduced oxidative degradation minimizes fenugreek-like off-note formation during baking and storage [1]. Recommended use level in finished products: 0.005-5 ppm as consumed [2].

Berry Flavor Formulations Requiring Authentic Ripe Character

Validated application data demonstrate optimal performance in berry flavors at specific concentrations: 300 ppm for blackberry and raspberry, 200 ppm for blackcurrant, and 100 ppm for blueberry and cranberry in flavor bases (0.05% beverage dosage) [1]. The compound's 3-fold higher strength vs. Furaneol and 5-fold lower odor threshold (0.01 ppb) enable cost-effective achievement of ripe, candy-like berry notes [1].

Clean-Label Natural Flavor Systems for Premium Food and Beverage Products

Natural occurrence in blackberry, raspberry, coffee, cheese, and fermented soy sauce, combined with FEMA GRAS status (FEMA# 3623) and JECFA safety evaluation (JECFA# 1449), supports clean-label and natural flavor claims under EU and US regulations [3][4]. Natural grade material is commercially available and qualifies for kosher, non-GMO, and vegetarian labeling [2].

Cost-Optimized Flavor House Procurement and Formulation

The combination of 5-fold lower odor threshold vs. Furaneol and 3-fold higher flavor strength enables lower usage levels for equivalent sensory impact [1]. Documented purity specifications (≥97% titration; ≥93% GC) and isomer composition data ensure reproducible formulation outcomes across procurement lots [5]. These factors collectively reduce raw material cost per finished product unit.

Application
Selection Property
Validation Focus
Heat-processed flavors
Thermal stability margin
Flavor retention and off-note control in baked goods
Berry flavor formulations
Low odor threshold and high flavor strength
Dose optimization for ripe, candy-like berry profiles
Clean-label natural flavors
Natural occurrence and GRAS status
Regulatory documentation for EU and US markets
Cost-optimized procurement
High potency per unit mass
Usage level reduction and lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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